カナジン

概要

説明

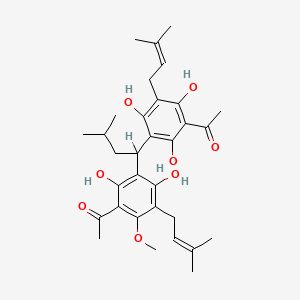

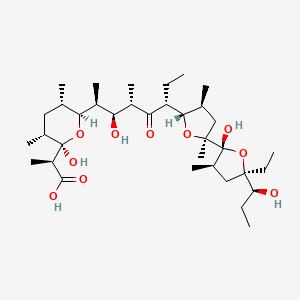

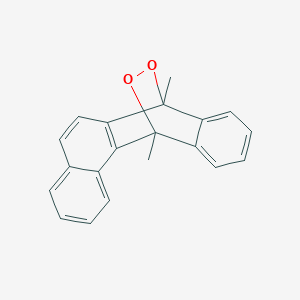

Tetrahydroberberine (THB) is a pharmacologically active, naturally occurring alkaloid known for its crystalline form as a racemic mixture. The molecule exhibits a bent conformation with significant angles between the arene rings, reflecting its complex molecular structure. It is involved in various chemical reactions due to its active functional groups, making it a subject of extensive research in pharmacology and organic chemistry (Pingali, Donahue, & Payton-Stewart, 2015).

Synthesis Analysis

Tetrahydroberberine can be synthesized from berberine chloride through chemical reactions, demonstrating the versatility of its synthesis methods. The resolution of THB has been explored using (+)/(-) di-o,o,-p-toluyl-tartaric acid, prepared from D/L-tartaric acid, to obtain enantiomerically pure forms (Lin Yun, 2002). Additionally, novel synthetic methods have been developed to enhance the pharmacological properties of THB analogues, focusing on their antioxidant capacities (Mari et al., 2018).

Molecular Structure Analysis

The molecular structure of THB is characterized by a bent conformation, with an observed angle of 24.72° between the arene rings. This structure is significant for the molecule's interaction with biological systems and its chemical reactivity. The intermolecular hydrogen bonds, such as 1,3-benzodioxole -CH2···OCH3 and -OCH3···OCH3 interactions, play a critical role in the crystal packing of THB (Pingali, Donahue, & Payton-Stewart, 2015).

Chemical Reactions and Properties

THB undergoes various chemical reactions that modify its structure and enhance its biological activities. The transformation of THB into different analogues through chemical reactions, such as cycloadditions and electrophilic substitutions, has been studied to explore its potential in pharmacological applications. These reactions highlight the chemical versatility and reactivity of THB, making it a valuable compound for drug development (Hanaoka et al., 1983).

Physical Properties Analysis

The solubility and dissolution rate of THB have been improved by forming hydrochloride salts, significantly enhancing its pharmacological potential. The introduction of solvents into the structure of THB hydrochloride salts has been shown to reduce hygroscopicity effectively, without compromising the solubility of the compound. This approach provides a method for improving the physical properties of THB, making it more suitable for pharmaceutical applications (Zhang et al., 2017).

Chemical Properties Analysis

The chemical properties of THB, such as its reactivity with different chemical reagents and its behavior in various chemical environments, are crucial for its application in drug synthesis and design. Studies on the synthesis of chiral compounds from THB have provided insights into its potential for creating novel compounds with antiarrhythmic activity, demonstrating the compound's significance in medicinal chemistry (Wei, 2004).

科学的研究の応用

炎症性疾患の治療

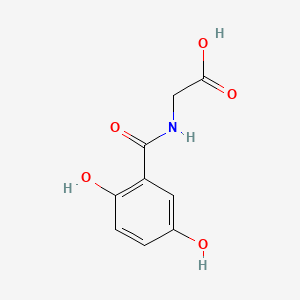

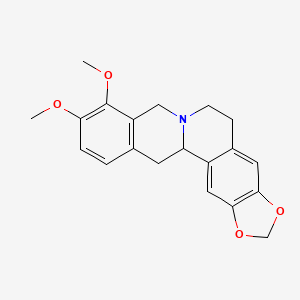

カナジンは、炎症性疾患の治療に適用できることが判明しています {svg_1}. カナジンの医学における生物学的応用は、その脂質低下特性と血小板凝集抑制作用に基づいています {svg_2}.

脂質低下特性

研究では、カナジンの脂質低下特性による医学における生物学的応用が明らかになっています {svg_3} {svg_4}. これにより、高コレステロール血症に関連する状態の治療に役立つ可能性があります。

血小板凝集抑制作用

カナジンは、血小板凝集抑制作用を示すことが確認されています {svg_5} {svg_6}. この特性は、血栓症や関連する心血管疾患の予防に役立つ可能性があります。

血液疾患の治療

さまざまな文献の科学的データ分析により、カナジンの医学における血液疾患治療のための生物学的可能性と治療応用が明らかになりました {svg_7}.

筋芽細胞分化の促進

コマクサ属のカナジンは、筋芽細胞分化を促進することが判明しています {svg_8}. これにより、筋肉の成長と修復に潜在的な応用が期待できます。

筋管萎縮からの保護

カナジンは、筋管萎縮から保護することが示されています {svg_9}. これにより、悪液質やサルコペニアなどの筋肉の消耗状態の治療に使用できる可能性があります。

作用機序

Target of Action

Canadine, also known as Tetrahydroberberine, is a benzylisoquinoline alkaloid (BIA) of the protoberberine structural subgroup . It has been reported to block K(ATP) channels in dopamine neurons . This suggests that the primary targets of Canadine are the K(ATP) channels in dopamine neurons.

Mode of Action

The interaction of Canadine with its targets results in the blocking of K(ATP) channels in dopamine neurons . This blocking action could potentially alter the function of these neurons, leading to changes in dopamine-related processes in the body.

Biochemical Pathways

Canadine is derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous BIA structural subgroups . The biosynthesis involves three enzymatic steps: Berberine bridge enzyme to (S)-scoulerine; (S)-scoulerine 9-O-methyltransferase to (S)-tetrahydrocolumbamine; and (S)-canadine synthase/CYP719A21 to (S)-canadine . Canadine is the immediate metabolic precursor of berberine, which is obtained through the action of the enzyme (S)-tetrahydroprotoberberine oxidase .

Result of Action

Canadine has been reported to stimulate myogenesis and inhibit muscle protein degradation . It has also displayed antioxidant activity against free radical-induced oxidative injury . Furthermore, Canadine can block voltage-dependent calcium channels, but at a level significantly lower than that of verapamil .

Safety and Hazards

将来の方向性

THB and its derivatives have shown promise in animal models of SUD and preliminary clinical studies . Advancements in structure-activity relationship studies and in silico modeling of THB binding to dopamine receptors have facilitated the synthesis of novel THB with enhanced therapeutic properties . This provides insights regarding the use of the THB scaffold to serve as a template for innovative drug designs .

生化学分析

Biochemical Properties

Tetrahydroberberine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been reported to act as a calcium channel blocker, which enables the induction of vascular muscle relaxation . Additionally, tetrahydroberberine blocks ATP-sensitive potassium ion channels, which are associated with the pathogenesis of Parkinson’s disease, indicating its neuroprotective role . The compound also interacts with hydrogen bonds, contributing to its crystal packing and stability .

Cellular Effects

Tetrahydroberberine influences various types of cells and cellular processes. It has been observed to exhibit little cytotoxicity towards several cell lines, making it a potential antioxidant and anti-inflammatory agent . The compound affects cell signaling pathways by blocking calcium and potassium ion channels, which can influence vascular muscle relaxation and neuroprotection . Tetrahydroberberine also impacts gene expression and cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of tetrahydroberberine involves its binding interactions with biomolecules, enzyme inhibition, and activation. Tetrahydroberberine acts as a calcium channel blocker by binding to the calcium channels and inhibiting their function . It also blocks ATP-sensitive potassium ion channels, which are crucial for maintaining cellular homeostasis . These interactions lead to changes in gene expression and cellular metabolism, contributing to the compound’s pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrahydroberberine change over time. The compound’s stability and degradation are influenced by various factors, including its interaction with hydrogen bonds . Long-term studies have shown that tetrahydroberberine maintains its antioxidant and neuroprotective effects over extended periods . Its stability can be affected by environmental conditions, such as temperature and humidity .

Dosage Effects in Animal Models

The effects of tetrahydroberberine vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant and neuroprotective effects without significant toxicity . At higher doses, tetrahydroberberine can cause adverse effects, including toxicity and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s therapeutic window is narrow and requires careful dosage management .

Metabolic Pathways

Tetrahydroberberine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism includes its conversion to hydrochloride salts to improve solubility and dissolution rates . These metabolic pathways influence the compound’s bioavailability and therapeutic efficacy . Tetrahydroberberine also affects metabolic flux and metabolite levels, contributing to its pharmacological properties .

Transport and Distribution

Tetrahydroberberine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to calcium and potassium ion channels . These interactions affect the compound’s therapeutic potential and its ability to reach target tissues .

Subcellular Localization

The subcellular localization of tetrahydroberberine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that tetrahydroberberine exerts its pharmacological effects at the appropriate cellular sites .

特性

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUIEROBZXUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022724 | |

| Record name | Canadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

522-97-4, 29074-38-2, 5096-57-1 | |

| Record name | (±)-Tetrahydroberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Canadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Canadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Canadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。